molecular formula C17H17NO4 B3928867 N-(2-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(2-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B3928867
M. Wt: 299.32 g/mol
InChI Key: BOKVTGJWIUJBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a compound that belongs to the N-Benzylphenethylamine (NBOMe) class . NBOMes are synthetic phenethylamine derivatives that have been modified by the introduction of an N-2-methoxybenzyl group . They are recognized for their potent psychedelic effects .

Safety and Hazards

NBOMe compounds, including “N-(2-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide”, are associated with potential harmful effects . They have been reported to cause acute intoxication, with brain and liver toxicity .

Future Directions

Given the potential harmful effects of NBOMe compounds, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate their potential harmful effects . Additionally, more research is needed to fully understand the synthesis, molecular structure, chemical reactions, and physical and chemical properties of “N-(2-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide”.

Mechanism of Action

Target of Action: MLS000110123, also known as Escitalopram, is a selective serotonin re-uptake inhibitor (SSRI) primarily targeting the serotonin transporter (SERT) in the brain . It is used to restore serotonergic function in the treatment of depression and anxiety .

Mode of Action: Escitalopram works by inhibiting the reuptake of serotonin, a neurotransmitter, in the brain, thereby increasing its availability in the synaptic cleft and enhancing serotonergic neurotransmission . This leads to mood elevation and alleviation of depressive and anxious symptoms .

Biochemical Pathways: The primary biochemical pathway affected by Escitalopram is the serotonergic pathway. By inhibiting the reuptake of serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing the transmission of signals between neurons .

Pharmacokinetics: The pharmacokinetic properties of Escitalopram include good oral bioavailability and a half-life sufficient to allow for once-daily dosing . It is metabolized in the liver and excreted in the urine .

Result of Action: The increased serotonergic neurotransmission resulting from the action of Escitalopram leads to improved mood and reduced symptoms of depression and anxiety .

Action Environment: The action of Escitalopram can be influenced by various environmental factors. For instance, the presence of certain liver enzymes can affect the metabolism and hence the efficacy of the drug . Additionally, the drug’s stability and efficacy can be affected by factors such as temperature and pH .

References

: DrugBank: Escitalopram

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-20-13-7-3-2-6-12(13)10-18-17(19)16-11-21-14-8-4-5-9-15(14)22-16/h2-9,16H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKVTGJWIUJBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.